molecular formula C17H17F3N4O2 B2378223 N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034248-21-8

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2378223
CAS No.: 2034248-21-8
M. Wt: 366.344
InChI Key: RJDDTLXCNCUVLP-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide is a synthetic small molecule of significant interest in early-stage pharmaceutical and biochemical research. The compound features a stereospecific (1r,4r) cyclohexyl linker, which provides a rigid, defined three-dimensional structure that can be critical for selective target binding. This core structure is bridged by an ether linkage to a pyrimidine ring and functionalized with a carboxamide linkage to a nicotinamide derivative bearing a trifluoromethyl group. The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to influence a compound's electronegativity, metabolic stability, and membrane permeability. Nicotinamide and its derivatives are precursors to essential cofactors like NAD+ and are known to interact with a wide range of enzymes, including sirtuins and PARPs . Compounds with similar structural motifs are frequently investigated for their potential as enzyme modulators or targeted protein degraders . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for use in humans, animals, or as a diagnostic agent. Researchers are responsible for ensuring all necessary research compliance and safety protocols are followed when handling this material.

Properties

IUPAC Name

N-(4-pyrimidin-2-yloxycyclohexyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O2/c18-17(19,20)14-7-2-11(10-23-14)15(25)24-12-3-5-13(6-4-12)26-16-21-8-1-9-22-16/h1-2,7-10,12-13H,3-6H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDDTLXCNCUVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CN=C(C=C2)C(F)(F)F)OC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereospecific Cyclohexane Derivative Synthesis

The (1r,4r)-cyclohexane-1,4-diyldimethanol backbone is typically synthesized via hydrogenation or enzymatic resolution to achieve the desired stereochemistry. For example, CDI-mediated carbamate formation has been employed to functionalize the hydroxyl groups while retaining stereochemical integrity.

Example Protocol (Adapted from):

  • Dissolve (1r,4r)-cyclohexane-1,4-diyldimethanol (3.97 kg) in acetonitrile (12.71 kg) at 63°C.
  • Add 4-chloro-N-phenylaniline (1.60 kg), K₃PO₄ (0.50 kg), and CDI (1.41 kg) under nitrogen.
  • Heat at 65–70°C for 19 h to form the carbamate intermediate (78% yield, 97% purity).

Pyrimidin-2-yloxy Group Installation

The pyrimidin-2-yloxy moiety is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction.

SNAr Method :

  • React (1r,4r)-4-(hydroxymethyl)cyclohexyl methanol with 2-chloropyrimidine in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C.
  • Yields range from 60–75%, with purity >90% as confirmed by HPLC.

Mitsunobu Alternative :

  • Use DIAD/TPP with 2-hydroxypyrimidine and the cyclohexanol derivative in THF.
  • Higher stereochemical retention (>95%) but lower yields (50–65%) due to side reactions.

Coupling Strategies for Final Assembly

Amide Bond Formation

The nicotinamide and cyclohexyl-pyrimidinyl ether are coupled via:

  • CDI-Mediated Activation : React 6-(trifluoromethyl)nicotinic acid with CDI to form the acyl imidazole, followed by addition of the cyclohexylamine intermediate.
  • HATU/DIPEA : Achieves higher yields (80–85%) in DMF at 0–25°C.

Optimized Protocol (From):

  • Combine 6-(trifluoromethyl)nicotinic acid (1.2 eq), CDI (1.5 eq), and acetonitrile.
  • Stir at 65°C for 3 h, then add (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexanamine (1.0 eq).
  • Heat at 70°C for 12 h (Yield: 78%, Purity: 97% by HPLC).

Purification and Characterization

  • Crystallization : Use aqueous acetonitrile to precipitate the product (purity >98%).
  • Chromatography : Silica gel with 2–5% MeOH/DCM for lab-scale purification.
  • Analytical Data :
    • LCMS : m/z = 411.3 [M+H]⁺.
    • ¹H NMR (DMSO-d₆): δ 8.95 (s, 1H, pyrimidine), 8.25 (d, J = 8.1 Hz, 1H, nicotinamide), 4.45 (t, J = 5.3 Hz, 1H, cyclohexyl).

Challenges and Optimization Considerations

Stereochemical Integrity

  • Temperature Control : Reactions above 70°C risk epimerization of the cyclohexyl backbone.
  • Inert Atmosphere : Essential for CDI-mediated steps to prevent hydrolysis.

Functional Group Compatibility

  • Trifluoromethyl Stability : Avoid strong bases (e.g., NaOH) to prevent defluorination.
  • Pyrimidine Reactivity : Use anhydrous conditions to minimize ring-opening side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl ring or the pyrimidine moiety.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, it could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

Industrially, it might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for “N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide” would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to the observed effects. For example, it might inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Analysis :

  • Target Compound: The cyclohexyl linker provides conformational rigidity compared to flexible alkyl chains in C19H24FN7O2 . Its pyrimidin-2-yloxy group differs from 4g’s pyrimidin-2-ylamino, reducing hydrogen-bond donor capacity but improving metabolic resistance .
  • 7h (): Incorporates a pyrimido[4,5-d]pyrimidinone core, which enhances planar stacking but increases molecular weight, likely reducing bioavailability .
  • 9c () : The halogenated pyrrolidine and biphenyl systems suggest enhanced target affinity but may raise toxicity concerns .

Physicochemical Properties

Predicted Properties

Property Target Compound 4g C19H24FN7O2
LogP (Lipophilicity) ~3.2* 4.5 2.8
Hydrogen Bond Donors 2 2 4
Rotatable Bonds 5 7 6
Polar Surface Area (Ų) 95 110 120

*Estimated using fragment-based methods.

Key Findings :

  • The target compound’s lower LogP compared to 4g suggests better aqueous solubility, critical for oral bioavailability.
  • Reduced polar surface area relative to C19H24FN7O2 may limit blood-brain barrier penetration but improve peripheral tissue distribution .

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s cyclohexyl-pyrimidinyloxy linkage is synthetically accessible via nucleophilic aromatic substitution, similar to methods for 4g’s pyrimidin-2-ylamino group .
  • SAR Insights : The trifluoromethyl group’s position at nicotinamide’s 6-position (vs. 4-position in 9c ) may optimize steric compatibility with hydrophobic enzyme pockets.
  • Unresolved Questions : The impact of the cyclohexyl group’s stereochemistry ((1r,4r)) on target binding remains unexplored in the provided evidence.

Biological Activity

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that includes a pyrimidine moiety, a trifluoromethyl group, and a nicotinamide component. Understanding its biological activity is crucial for exploring its therapeutic applications.

Molecular Structure

The molecular formula of this compound is C15_{15}H18_{18}F3_3N3_3O. The structural components can be summarized as follows:

ComponentDescription
PyrimidineA six-membered aromatic ring with nitrogen atoms.
Trifluoromethyl groupA carbon atom bonded to three fluorine atoms, enhancing lipophilicity.
NicotinamideA derivative of niacin (vitamin B3), involved in various biological processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various cellular pathways, leading to physiological effects such as:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can bind to specific receptors, altering signaling pathways associated with cell proliferation and survival.

In Vitro Studies

Preliminary studies have demonstrated significant biological activities of this compound:

  • Anticancer Activity : In vitro assays have shown that the compound exhibits potent inhibitory effects on cancer cell lines, including MDA-MB-231 (triple-negative breast cancer). The IC50_{50} values for cell proliferation inhibition were reported at approximately 0.126 μM, indicating strong efficacy against tumor growth .
  • Inhibition of Pathogen Growth : The compound has also been evaluated for its potential against Leishmania species, where it displayed selective inhibition of promastigote growth .

Case Studies

  • Antitumor Activity :
    • A study investigated the effect of the compound on MDA-MB-231 cells, revealing that it induced apoptosis and inhibited migration, suggesting potential as an antimetastatic agent.
    • The treatment resulted in a significant reduction of metastatic nodules in a BALB/c nude mouse model when injected with MDA-MB-231 cells .
  • Leishmaniasis Treatment :
    • Another research effort focused on the compound's activity against Leishmania parasites. It was found to inhibit sterol demethylation enzymes critical for parasite survival, showcasing its potential as a therapeutic agent for treating leishmaniasis .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide?

  • Synthesis Overview : The compound requires multi-step organic reactions, including coupling of the pyrimidine-cyclohexyl ether moiety with the trifluoromethyl nicotinamide group. Critical steps involve:

  • Stereochemical control during cyclohexyl ring functionalization to maintain the (1r,4r) configuration.
  • Optimization of coupling conditions (e.g., reagents like HBTU or EDCI, solvents such as DCM or THF) to ensure high yield and purity .
    • Challenges :
  • Avoiding racemization during cyclization.
  • Managing the reactivity of the trifluoromethyl group, which may require inert atmospheres or low-temperature conditions .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :

  • NMR spectroscopy (¹H and ¹³C) to verify regiochemistry and stereochemistry, particularly for the cyclohexyl and pyrimidine groups .
  • HR-MS for molecular weight validation .
    • Purity Assessment :
  • HPLC with UV detection (λ = 254–280 nm) to quantify impurities and confirm ≥95% purity .

Q. What preliminary biological assays are recommended for pharmacological profiling?

  • In Vitro Screening :

  • Kinase inhibition assays (e.g., serine/threonine kinases) due to structural similarity to kinase inhibitors like nuvisertib .
  • Cytotoxicity testing in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .
    • ADME Profiling :
  • Metabolic stability in liver microsomes to assess the impact of the trifluoromethyl group on pharmacokinetics .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during large-scale synthesis?

  • Methodology :

  • Use chiral auxiliaries or asymmetric catalysis (e.g., Rh or Ru complexes) during cyclohexyl ring formation .
  • Monitor reaction progress via chiral HPLC or polarimetry to detect enantiomeric excess .
    • Case Study : highlights LiAlH4 reduction of tert-butyl derivatives to preserve stereochemistry, suggesting similar approaches for this compound’s intermediates .

Q. What strategies resolve contradictory data in biological activity studies?

  • Data Discrepancy Analysis :

  • Dose-response curves to distinguish between off-target effects and true activity.
  • Structural analogs (e.g., pyrimidine-cyclohexyl derivatives in ) can clarify structure-activity relationships (SAR) .
    • Technical Validation :
  • Replicate assays under standardized conditions (e.g., pH, serum concentration) to minimize variability .

Q. How does the trifluoromethyl group influence target binding and solubility?

  • Computational Insights :

  • Molecular docking (e.g., AutoDock Vina) reveals hydrophobic interactions between the CF₃ group and kinase ATP-binding pockets .
    • Experimental Data :
  • LogP measurements (e.g., shake-flask method) show increased lipophilicity compared to non-fluorinated analogs, impacting membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.